Fmoc-N-Me-Thr(Bzl)-OH Fmoc-N-Me-Thr(Bzl)-OH
Brand Name: Vulcanchem
CAS No.: 198561-81-8
VCID: VC21543217
InChI: InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1
SMILES: CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Molecular Formula: C27H27NO5
Molecular Weight: 445,52 g/mole

Fmoc-N-Me-Thr(Bzl)-OH

CAS No.: 198561-81-8

Cat. No.: VC21543217

Molecular Formula: C27H27NO5

Molecular Weight: 445,52 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Thr(Bzl)-OH - 198561-81-8

CAS No. 198561-81-8
Molecular Formula C27H27NO5
Molecular Weight 445,52 g/mole
IUPAC Name (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1
Standard InChI Key OJELSPMZRJEODW-CJAUYULYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
SMILES CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Canonical SMILES CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Chemical Identification and Physical Properties

Chemical Identity

Fmoc-N-Me-Thr(Bzl)-OH is identified by the CAS number 198561-81-8 with a molecular formula of C₂₇H₂₇NO₅ and a molecular weight of 445.51 g/mol . The IUPAC name is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid. This compound can be uniquely identified by its InChIKey OJELSPMZRJEODW-CJAUYULYSA-N .

The compound's structure is represented by the following SMILES notation:
CC@@HC@HC(O)=O

Physical Properties

Fmoc-N-Me-Thr(Bzl)-OH appears as a colorless to white powder with a melting point range of 116-122°C . In commercial applications, a high purity standard of ≥98.0% (HPLC) is typically specified for peptide synthesis applications . The compound should be stored at 2-8°C to maintain stability and prevent degradation .

Structural Features

The compound possesses several key structural features that define its chemical behavior:

  • The Fmoc group: A bulky aromatic protecting group that shields the amino function during peptide synthesis

  • N-methylation: Modification of the amino nitrogen that restricts conformational freedom

  • Threonine backbone: Provides the amino acid core with its characteristic side chain

  • Benzyl protection: Shields the hydroxyl group on the threonine side chain

  • Free carboxylic acid: Allows for coupling to other amino acids during peptide synthesis

Synthesis and Production

Synthetic Pathways

The synthesis of Fmoc-N-Me-Thr(Bzl)-OH typically follows a multi-step process:

  • Protection of the threonine side chain with a benzyl group

  • N-methylation of the amino group

  • Introduction of the Fmoc protecting group

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

The primary application of Fmoc-N-Me-Thr(Bzl)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing N-methylated threonine residues into peptide sequences . The Fmoc protection strategy has become a preferred method in modern peptide synthesis due to its mild deprotection conditions that preserve other sensitive functional groups .

Advantages of N-Methylation

The incorporation of N-methylated amino acids into peptides offers several significant advantages:

  • Increased resistance to proteolytic degradation

  • Enhanced membrane permeability and bioavailability

  • Restricted conformational freedom, leading to specific secondary structures

  • Modified hydrogen bonding patterns

  • Increased lipophilicity

These properties make Fmoc-N-Me-Thr(Bzl)-OH valuable in designing peptides with improved pharmacological profiles, particularly for therapeutic applications.

Comparison with Non-Methylated Derivatives

Fmoc-N-Me-Thr(Bzl)-OH differs significantly from its non-methylated counterpart, Fmoc-Thr(Bzl)-OH (CAS: 117872-75-0) :

PropertyFmoc-N-Me-Thr(Bzl)-OHFmoc-Thr(Bzl)-OH
Molecular FormulaC₂₇H₂₇NO₅C₂₆H₂₅NO₅
Molecular Weight445.51 g/mol431.5 g/mol
N-H Hydrogen BondingAbsent (N-methylated)Present
Peptide Bond CharacterIncreased cis tendencyPredominantly trans
Coupling EfficiencyLower (sterically hindered)Higher
Conformational EffectsRestricted backboneMore flexible

This comparison highlights how the additional methyl group substantially alters both the chemistry and the biological properties of resulting peptides.

Reaction Chemistry

Deprotection Mechanisms

The Fmoc group in Fmoc-N-Me-Thr(Bzl)-OH can be selectively removed under basic conditions, typically using piperidine in dimethylformamide (DMF). The mechanism involves abstraction of the acidic proton at the 9-position of the fluorene system, followed by elimination to form dibenzofulvene and release of the N-methylated amino acid .

The benzyl (Bzl) protecting group remains stable under these basic conditions but can be removed by hydrogenolysis using a palladium catalyst under hydrogen atmosphere or by strong acidic conditions.

Coupling Challenges

Due to the steric hindrance introduced by the N-methyl group, coupling reactions involving Fmoc-N-Me-Thr(Bzl)-OH present specific challenges:

  • Reduced nucleophilicity of the nitrogen in subsequent coupling steps

  • Slower reaction kinetics requiring extended coupling times

  • Potential for racemization during activation

  • Need for more potent coupling reagents

These challenges necessitate optimized coupling conditions, often involving specialized activation methods and coupling reagents.

Side Reactions and Mitigation

Several side reactions can occur during the use of Fmoc-N-Me-Thr(Bzl)-OH in peptide synthesis:

  • Racemization during activation

  • Incomplete coupling due to steric hindrance

  • Formation of deletion sequences

To mitigate these issues, researchers employ strategies such as:

  • Using coupling reagents that minimize racemization

  • Implementing double coupling protocols

  • Carefully monitoring reaction completion

  • Optimizing reaction conditions (temperature, concentration, solvent)

Biological Effects of N-Methylation

Conformational Impacts

Research Considerations and Best Practices

Troubleshooting in Peptide Synthesis

When using Fmoc-N-Me-Thr(Bzl)-OH in peptide synthesis, several challenges may arise:

  • Incomplete coupling:

    • Use more potent coupling reagents (HATU, PyBOP)

    • Implement extended coupling times or double coupling protocols

    • Consider microwave-assisted synthesis methods

  • Difficult Fmoc deprotection:

    • Extend deprotection times

    • Use fresh deprotection solutions

    • Consider additives to prevent side reactions

  • Aggregation during synthesis:

    • Add chaotropic salts

    • Use solvent mixtures that reduce aggregation

    • Consider special resins designed for difficult sequences

Comparative Analysis with Related Compounds

Comparison with Other Protected Threonine Derivatives

Fmoc-N-Me-Thr(Bzl)-OH can be compared with other protected threonine derivatives used in peptide synthesis:

CompoundProtecting GroupsKey CharacteristicsCAS Number
Fmoc-N-Me-Thr(Bzl)-OHFmoc (N), Benzyl (O), N-MeConformationally restricted, enhanced lipophilicity198561-81-8
Fmoc-N-Me-Thr(tBu)-OHFmoc (N), tert-Butyl (O), N-MeDifferent deprotection conditions for side chain117106-20-4
Fmoc-Thr(Bzl)-OHFmoc (N), Benzyl (O)Standard coupling efficiency, H-bonding capacity117872-75-0

This comparison highlights the distinct properties each derivative brings to peptide synthesis, allowing researchers to select the most appropriate building block for specific applications.

Structure-Activity Relationships

The structure of Fmoc-N-Me-Thr(Bzl)-OH directly influences its behavior in chemical reactions and the properties of peptides containing the deprotected amino acid:

  • The N-methyl group creates steric hindrance affecting coupling efficiency

  • Benzyl protection provides stability during synthesis while allowing selective deprotection

  • The Fmoc group enables reliable protection with convenient deprotection monitoring

Understanding these structure-activity relationships is crucial for effectively utilizing this compound in peptide chemistry and drug design.

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